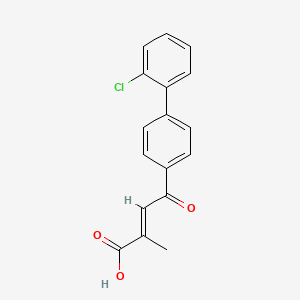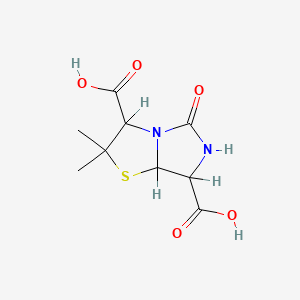
2-Butene, 1,4-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene, 1,4-dinitro- is an organic compound with the molecular formula C4H6N2O4 It is a diene with two nitro groups attached to the 1 and 4 positions of the butene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1,4-dinitro- can be achieved through the nitration of 2-butene. This involves the reaction of 2-butene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
Industrial production of 2-Butene, 1,4-dinitro- often involves the selective hydrogenation of 2-butyne-1,4-diol. This process uses catalysts such as palladium or nickel to achieve high selectivity and yield. The reaction conditions include temperatures ranging from 50°C to 150°C and hydrogen pressures of 1 to 3 MPa .
Análisis De Reacciones Químicas
Types of Reactions
2-Butene, 1,4-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amines such as 2-butene-1,4-diamine.
Substitution: Various substituted butenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butene, 1,4-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Butene, 1,4-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dinitro-2-butene: Similar structure but different reactivity due to the position of the nitro groups.
2-Butene-1,4-diol: Lacks nitro groups but can be converted to 2-Butene, 1,4-dinitro- through nitration.
2-Butyne-1,4-diol: Precursor for the synthesis of 2-Butene, 1,4-dinitro- through selective hydrogenation.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial use .
Propiedades
Número CAS |
58473-18-0 |
|---|---|
Fórmula molecular |
C4H6N2O4 |
Peso molecular |
146.1 g/mol |
Nombre IUPAC |
(E)-1,4-dinitrobut-2-ene |
InChI |
InChI=1S/C4H6N2O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2/b2-1+ |
Clave InChI |
RTEXYXIMTWPLML-OWOJBTEDSA-N |
SMILES |
C(C=CC[N+](=O)[O-])[N+](=O)[O-] |
SMILES isomérico |
C(/C=C/C[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C(C=CC[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
1,4-dinitro-2-butene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-CHLOROPHENYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE](/img/structure/B1233238.png)




![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1233247.png)




![(3E)-3-(5,6-dihydropyrrolo[1,2-c][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B1233256.png)

